3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid
Overview
Description
3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol . It is also known by its IUPAC name, N-((benzyloxy)carbonyl)-N-methyl-beta-alanine . This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid typically involves the protection of amino acids and subsequent reactions to introduce the desired functional groups. One common method involves the use of N-methyl-beta-alanine as a starting material, which is then reacted with benzyl chloroformate to introduce the benzyloxycarbonyl (Cbz) protecting group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino acid derivative. This can then participate in various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
N-((benzyloxy)carbonyl)-N-methyl-beta-alanine: A closely related compound with similar properties.
N-((tert-butoxycarbonyl)-N-methyl-beta-alanine: Another derivative with a different protecting group.
N-((benzyloxy)carbonyl)-N-methyl-glycine: A similar compound with a different amino acid backbone.
Uniqueness
3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid is unique due to its specific combination of functional groups, which allows for versatile applications in synthesis and research. Its benzyloxycarbonyl protecting group provides stability and can be selectively removed under mild conditions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-13(8-7-11(14)15)12(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAXIARPFFSPAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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